
N-(3-CHLORO-4-METHYLPHENYL)-N'-(3-ISOXAZOLYL)UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-methylphenyl)-N’-(3-isoxazolyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 3-chloro-4-methylphenyl group and a 3-isoxazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3-isoxazolyl)urea typically involves the reaction of 3-chloro-4-methylaniline with isocyanates or carbamates. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: On an industrial scale, the production of N-(3-chloro-4-methylphenyl)-N’-(3-isoxazolyl)urea may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-chloro-4-methylphenyl)-N’-(3-isoxazolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-N’-(3-isoxazolyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(3-isoxazolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
N-(3-Chloro-4-methylphenyl)urea: Lacks the isoxazolyl group, which may result in different chemical and biological properties.
N-(3-Isoxazolyl)urea: Lacks the 3-chloro-4-methylphenyl group, leading to variations in reactivity and applications.
N-Phenyl-N’-(3-isoxazolyl)urea: Contains a phenyl group instead of the 3-chloro-4-methylphenyl group, which may affect its overall properties.
Uniqueness: N-(3-chloro-4-methylphenyl)-N’-(3-isoxazolyl)urea is unique due to the presence of both the 3-chloro-4-methylphenyl and 3-isoxazolyl groups. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-2-3-8(6-9(7)12)13-11(16)14-10-4-5-17-15-10/h2-6H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHICPJVHCSHMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NOC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
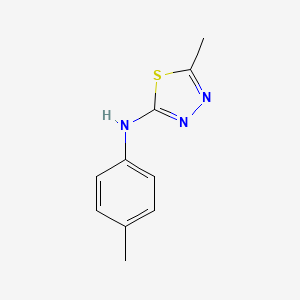
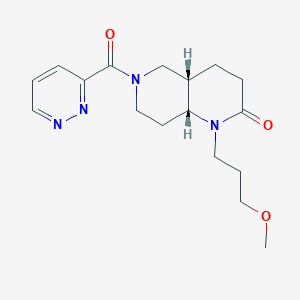
![(5Z)-3-(4-chlorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B5396973.png)
![N,N-dimethyl-7-(4-methylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5396978.png)
![5-isopropyl-N-(5-isoquinolinylmethyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5396979.png)
![[4-[(E)-3-(4-acetylanilino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] acetate](/img/structure/B5396987.png)
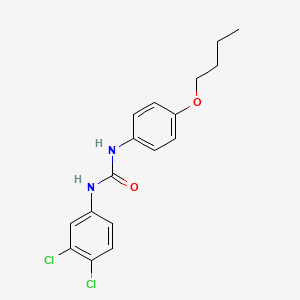
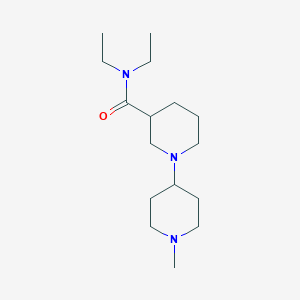
![4-(4-HYDROXY-3-METHOXYPHENYL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B5397002.png)
![3-[(3,4-Dimethoxybenzyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5397014.png)
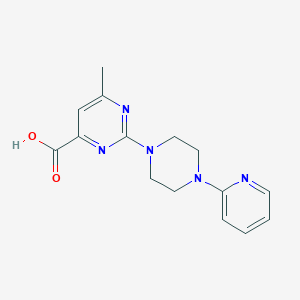
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid](/img/structure/B5397021.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5397027.png)
![1-[(3,4-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE](/img/structure/B5397032.png)
